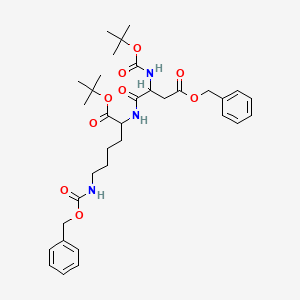
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is a synthetic compound used primarily in peptide synthesis. It is composed of two amino acids, aspartic acid and lysine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc), benzyl ester (OBn), benzyloxycarbonyl (Cbz), and tert-butyl ester (OtBu) protecting groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu involves multiple steps:
Protection of Aspartic Acid: DL-aspartic acid is first protected by reacting with tert-butoxycarbonyl (Boc) to form Boc-DL-aspartic acid. This reaction typically occurs in an organic solvent such as dimethylformamide.
Formation of Benzyl Ester: The Boc-DL-aspartic acid is then reacted with benzyl alcohol in the presence of a coupling agent to form Boc-DL-aspartic acid benzyl ester.
Protection of Lysine: DL-lysine is protected by reacting with benzyloxycarbonyl (Cbz) to form Cbz-DL-lysine.
Formation of Tert-Butyl Ester: The Cbz-DL-lysine is then reacted with tert-butyl alcohol to form Cbz-DL-lysine tert-butyl ester.
Coupling Reaction: Finally, the protected aspartic acid and lysine derivatives are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of This compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: undergoes several types of chemical reactions, including:
Deprotection Reactions: The protecting groups (Boc, OBn, Cbz, OtBu) can be selectively removed under specific conditions to reveal the free amino acids.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
-
Deprotection
- Boc group: Removed using trifluoroacetic acid (TFA).
- OBn group: Removed using hydrogenation with palladium on carbon (Pd/C).
- Cbz group: Removed using hydrogenation with Pd/C or acidic conditions.
- OtBu group: Removed using TFA.
-
Coupling
- Common reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.
Applications De Recherche Scientifique
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as drugs or imaging agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during synthesis.
Comparaison Avec Des Composés Similaires
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. Similar compounds include:
Boc-DL-Asp(OBn)-OH: Lacks the lysine component.
Cbz-DL-Lys-OtBu: Lacks the aspartic acid component.
Boc-DL-Asp(OBzl)-OH: Similar but with a different ester group (OBzl instead of OBn).
These compounds share similar applications but differ in their specific protecting groups and resulting properties.
Propriétés
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNKEDMVAQBLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
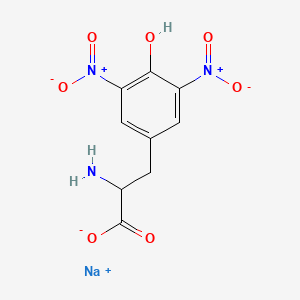
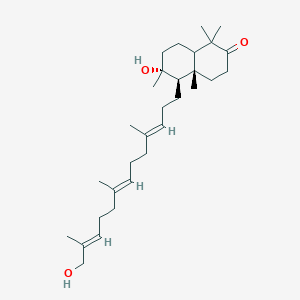
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
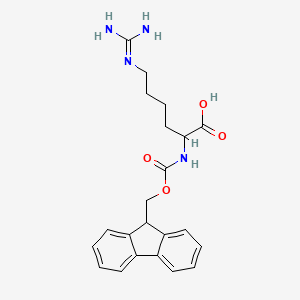
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
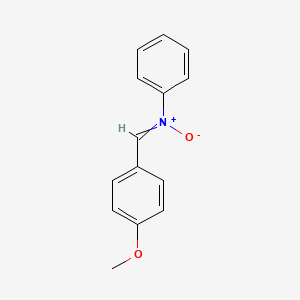
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)

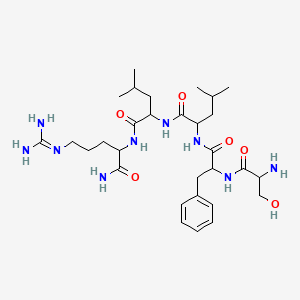
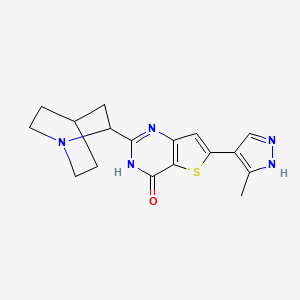
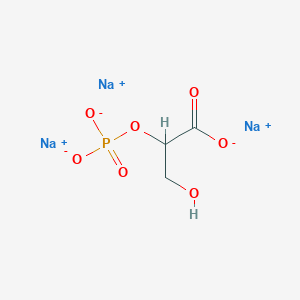
![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)

